

# Application Notes and Protocols for Chx-A"-DTPA in $^{90}\text{Y}$ Radioimmunotherapy

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## Compound of Interest

Compound Name: Chx-A dtpa

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These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals utilizing the bifunctional chelator Chx-A"-DTPA for the development of Yttrium-90 ( $^{90}\text{Y}$ ) based radioimmunotherapeutics.

## Introduction

Radioimmunotherapy (RIT) is a targeted cancer treatment modality that utilizes monoclonal antibodies (mAbs) to deliver cytotoxic radionuclides to tumor cells. Yttrium-90 ( $^{90}\text{Y}$ ) is a high-energy beta-emitter, making it a potent radionuclide for RIT. The success of  $^{90}\text{Y}$ -RIT relies on the stable attachment of  $^{90}\text{Y}$  to the mAb. The bifunctional chelator, p-SCN-Bn-CHX-A"-DTPA ([[(R)-2-amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid]), is an acyclic chelator that forms highly stable complexes with  $^{90}\text{Y}$ .<sup>[1][2]</sup> Its isothiocyanate group allows for efficient conjugation to the lysine residues of antibodies.<sup>[3]</sup> Studies have demonstrated that CHX-A"-DTPA offers comparable radiolabeling efficiency, stability, and in vivo performance to other established chelators, making it a suitable choice for  $^{90}\text{Y}$ -based RIT applications.<sup>[4]</sup>

## Key Experimental Protocols

This protocol describes the covalent attachment of the bifunctional chelator p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- p-SCN-Bn-CHX-A"-DTPA
- 0.07 M Sodium borate buffer, pH 9.2-9.3
- 0.2 M Ammonium acetate buffer, pH 5.5
- Size-exclusion chromatography column (e.g., NAP-5)
- Spectrophotometer

#### Procedure:

- **Antibody Preparation:** Prepare a solution of the mAb at a concentration of approximately 1-2 mg/mL. Buffer exchange into 0.07 M sodium borate buffer, pH 9.2.
- **Chelator Preparation:** Prepare a fresh solution of p-SCN-Bn-CHX-A"-DTPA in 0.07 M sodium borate buffer, pH 9.3, at a concentration of 1 mg/mL.[\[5\]](#)
- **Conjugation Reaction:** Add the CHX-A"-DTPA solution to the antibody solution. The molar ratio of chelator to antibody can be varied (e.g., 3:1, 6:1, 12:1) to optimize the number of chelators per antibody.[\[6\]](#) A common starting point is a 4:1 molar ratio.[\[7\]](#)
- **Incubation:** Incubate the reaction mixture for 4-8 hours at room temperature or 37°C.[\[5\]](#)[\[6\]](#)
- **Purification:** Purify the resulting immunoconjugate (mAb-CHX-A"-DTPA) from the unreacted chelator using a size-exclusion chromatography column (e.g., NAP-5) equilibrated with 0.2 M ammonium acetate buffer, pH 5.5.[\[5\]](#)[\[6\]](#)
- **Characterization:** Determine the antibody concentration spectrophotometrically at 280 nm. The average number of chelators conjugated to each mAb can be determined using methods such as the arsenazo III assay.[\[3\]](#)
- **Storage:** Store the purified immunoconjugate at -20°C or -80°C.

This protocol details the radiolabeling of the immunoconjugate with <sup>90</sup>Y.

#### Materials:

- mAb-CHX-A"-DTPA immunoconjugate
- $^{90}\text{YCl}_3$  in 0.04 M HCl
- 0.2 M Ammonium acetate buffer, pH 5.5 (Chelex-100 treated)[8]
- 0.1 M Sodium acetate buffer, pH 7.0
- 0.4 M Sodium acetate with 2.5% gentisic acid, pH 4.0
- 50 mM DTPA solution, pH 2.5
- Instant thin-layer chromatography (iTLC-SA) strips
- Radio-TLC scanner

#### Procedure:

- pH Adjustment of  $^{90}\text{Y}$ : Adjust the pH of the  $^{90}\text{YCl}_3$  solution to between 5 and 6 using 0.1 M sodium acetate buffer.[1] Then, add a solution of 0.4 M sodium acetate with 2.5% gentisic acid.[1]
- Radiolabeling Reaction: Add the pH-adjusted  $^{90}\text{Y}$  solution to the mAb-CHX-A"-DTPA immunoconjugate (e.g., 200  $\mu\text{g}$ ) in 0.2 M ammonium acetate buffer, pH 5.5.[8]
- Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature or 37°C.[1] [8] High radiochemical yields (>95%) are often achieved within 15 minutes at room temperature.[4]
- Quality Control: Determine the radiochemical purity using iTLC-SA strips with 50 mM DTPA (pH 2.5) as the mobile phase.[8] In this system, the  $^{90}\text{Y}$ -labeled antibody remains at the origin, while free  $^{90}\text{Y}$  moves with the solvent front.
- Purification (if necessary): If the radiochemical purity is below 95%, purify the radioimmunoconjugate using size-exclusion chromatography.[1]

This protocol assesses the stability of the  $^{90}\text{Y}$ -labeled immunoconjugate in human serum.

#### Materials:

- Purified  $^{90}\text{Y}$ -mAb-CHX-A"-DTPA
- Human serum
- Incubator at 37°C
- iTLC-SA strips and radio-TLC scanner

#### Procedure:

- Incubation: Add the  $^{90}\text{Y}$ -labeled immunoconjugate to human serum and incubate at 37°C.[8]
- Time Points: At various time points (e.g., 1, 24, 48, 72, 96 hours), take aliquots of the mixture.[8]
- Analysis: Analyze the aliquots by iTLC-SA as described in Protocol 2 to determine the percentage of  $^{90}\text{Y}$  that remains bound to the antibody.
- Results: The stability of  $^{90}\text{Y}$ -CHX-A"-DTPA-trastuzumab has been shown to be excellent, with  $87.1 \pm 0.9\%$  of the  $^{90}\text{Y}$  remaining antibody-bound after 96 hours in human serum.[8]

This protocol outlines the procedure for evaluating the biodistribution of the  $^{90}\text{Y}$ -labeled immunoconjugate in a tumor-bearing animal model.

#### Materials:

- Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts of a relevant human cancer cell line)[8][9]
- Purified  $^{90}\text{Y}$ -mAb-CHX-A"-DTPA
- Sterile saline for injection
- Animal anesthesia

- Gamma counter

#### Procedure:

- Animal Model: Utilize an appropriate animal model, such as female nude athymic mice bearing subcutaneous xenografts of a cancer cell line that expresses the target antigen for the mAb (e.g., SKOV3 for HER2-targeting antibodies).[8]
- Injection: Inject a known amount of the  $^{90}\text{Y}$ -labeled immunoconjugate (e.g., 20-30  $\mu\text{Ci}$ ) intravenously via the tail vein.[8]
- Time Points: At selected time points post-injection (e.g., 24, 48, 72, 120, 168 hours), euthanize cohorts of mice.[10]
- Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
- Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose to allow for calculation of the percentage of injected dose per gram of tissue (%ID/g).
- Data Analysis: Calculate the mean %ID/g and standard deviation for each tissue at each time point.

## Quantitative Data Summary

The following tables summarize key quantitative data from studies using  $^{90}\text{Y}$ -CHX-A"-DTPA immunoconjugates.

Table 1: Radiolabeling and In Vitro Characteristics

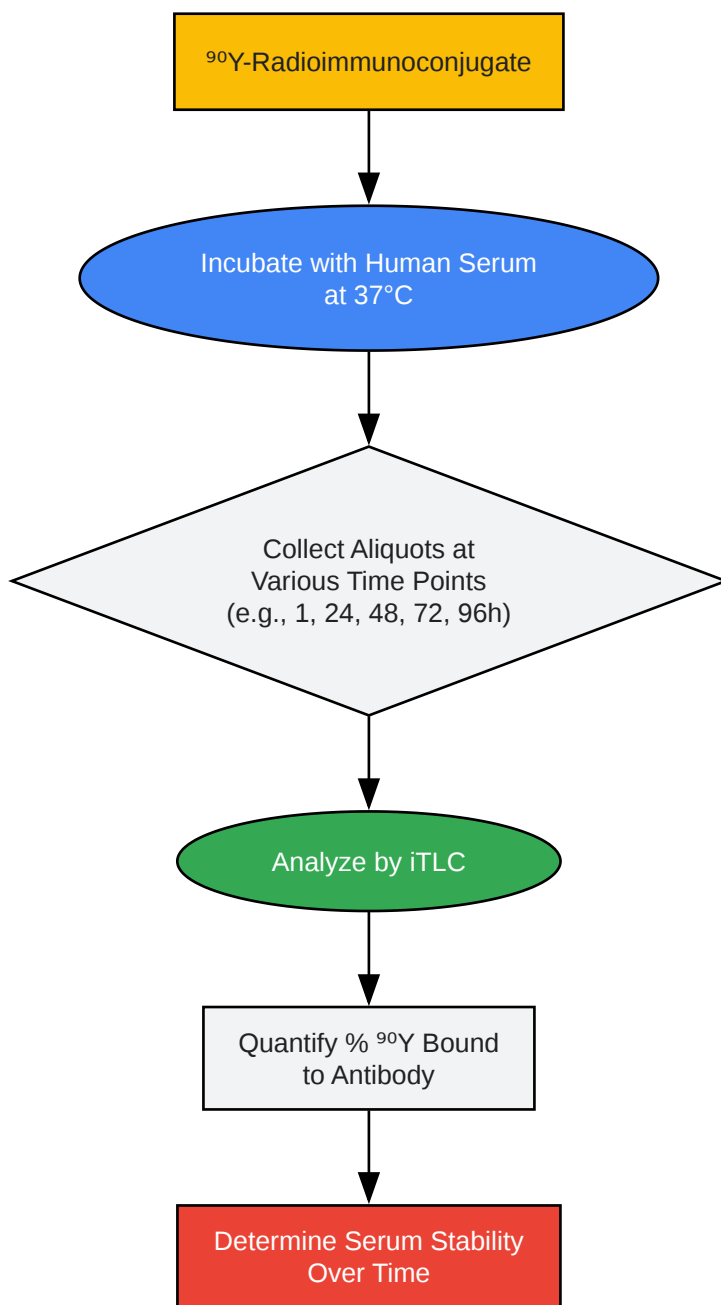
Parameter	Antibody	Value	Reference
Radiochemical Yield	Trastuzumab	>95%	[4][8]
Radiochemical Purity	hu3S193	>99%	[10]
Anti-CD66 mAb	96-99% (after purification)	[1]	
Specific Activity	hu3S193	2.3 mCi/mg	[10]
Immunoreactivity	hu3S193	46.1% - 55.2%	[10]
Serum Stability (96h)	Trastuzumab	87.1 ± 0.9%	[8]

Table 2: In Vivo Biodistribution of <sup>90</sup>Y-CHX-A"-DTPA-Antibodies in Tumor-Bearing Mice (%ID/g)

Organ	<sup>90</sup> Y-CHX-A"-DTPA-trastuzumab (72h p.i.)	<sup>90</sup> Y-CHX-A"-DTPA-hu3S193 (Peak at 24-72h p.i.)
Tumor	42.3 ± 4.0	90.33 ± 38.84
Blood	5.0 ± 0.5	18.5 ± 2.5 (24h)
Heart	1.9 ± 0.2	4.3 ± 0.8 (24h)
Lungs	3.6 ± 0.4	8.5 ± 1.5 (24h)
Liver	4.1 ± 0.4	10.2 ± 1.2 (24h)
Spleen	1.5 ± 0.2	3.5 ± 0.6 (24h)
Kidneys	2.9 ± 0.3	7.8 ± 1.1 (24h)
Muscle	1.0 ± 0.1	2.1 ± 0.4 (24h)
Bone	2.1 ± 0.3	4.5 ± 0.9 (24h)
Reference	[4]	[10][11]

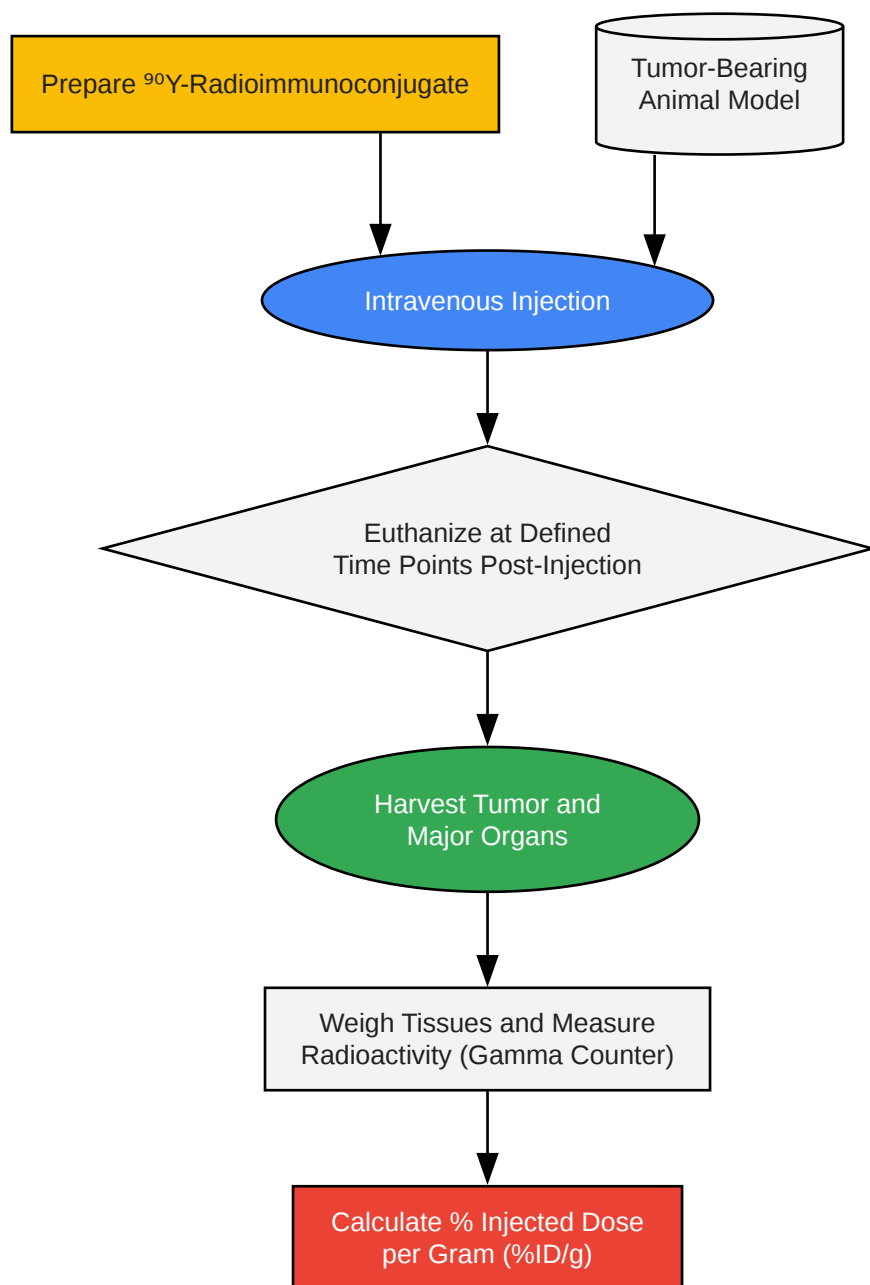
## Visualizations

Caption: Workflow for conjugation of Chx-A"-DTPA to an antibody and subsequent  $^{90}\text{Y}$  radiolabeling.



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Caption: Experimental workflow for in vitro serum stability studies.



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Caption: Workflow for in vivo biodistribution studies in animal models.

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